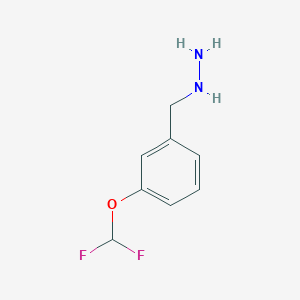

(3-(Difluoromethoxy)benzyl)hydrazine

Descripción

Propiedades

Fórmula molecular |

C8H10F2N2O |

|---|---|

Peso molecular |

188.17 g/mol |

Nombre IUPAC |

[3-(difluoromethoxy)phenyl]methylhydrazine |

InChI |

InChI=1S/C8H10F2N2O/c9-8(10)13-7-3-1-2-6(4-7)5-12-11/h1-4,8,12H,5,11H2 |

Clave InChI |

HAQNKLZMNJJFIK-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)OC(F)F)CNN |

Origen del producto |

United States |

Métodos De Preparación

Preparation of 3-(Difluoromethoxy)benzyl Precursors

The difluoromethoxy group is commonly introduced via nucleophilic substitution reactions using difluoromethoxy reagents on hydroxy-substituted aromatic compounds. For example, starting with 3-hydroxybenzyl derivatives, reaction with difluorocarbene sources or difluoromethyl halides can yield 3-(difluoromethoxy)benzyl intermediates.

Alternatively, 4-hydroxy acetanilide derivatives can be converted to N-[4-(difluoromethoxy)phenyl]acetamide, which after nitration, hydrolysis, and reduction steps, lead to diamine intermediates useful for further hydrazine synthesis.

Conversion to Benzylhydrazine

The benzylhydrazine moiety is typically introduced by reacting the benzyl halide or benzaldehyde intermediate with hydrazine hydrate. Hydrazine hydrate acts as a nucleophile, replacing halides or reducing aldehyde groups to hydrazine derivatives.

A representative method involves:

- Reacting the benzyl halide with hydrazine hydrate under reflux conditions in an inert atmosphere (e.g., nitrogen) to avoid oxidation,

- Using solvents such as methanol or tetrahydrofuran (THF),

- Reaction temperatures ranging from ambient to 100°C,

- Reaction times between several hours to overnight to ensure complete conversion.

Catalytic Hydrogenation Enhancement

In some protocols, catalytic hydrogenation is used to reduce hydrazones or nitro intermediates to the corresponding hydrazines. For example, Raney Nickel catalyst with hydrazine hydrate under reflux can convert nitro-substituted intermediates to benzylhydrazines.

Detailed Research Findings and Experimental Data

Representative Experimental Conditions

Example: Preparation of 3-Hydroxy Phenylhydrazine (Analogous Method)

- React Resorcinol (3-hydroxybenzene) with hydrazine hydrate (60-85% concentration) under nitrogen at 80-120°C for 10-30 hours.

- After reaction completion, cool and crystallize to isolate the hydrazine derivative.

- Yields range from 76.5% to 81.4% with purity >99%.

This method exemplifies the direct nucleophilic substitution of a phenol with hydrazine hydrate, which can be adapted for difluoromethoxy-substituted benzyl hydrazines.

Comparative Analysis of Preparation Routes

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct hydrazine substitution | Benzyl halide + hydrazine hydrate, reflux | Simple, high yield, scalable | Requires halide intermediate |

| Catalytic hydrogenation | Hydrazone or nitro intermediate + Raney Ni + hydrazine hydrate | High selectivity, mild conditions | Requires catalyst handling |

| Multi-step nitration-reduction | Nitration, hydrolysis, reduction steps | Allows functional group manipulation | More steps, longer synthesis time |

Análisis De Reacciones Químicas

Types of Reactions

(3-(Difluoromethoxy)benzyl)hydrazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Hydrazones and azines.

Reduction: Amines.

Substitution: Substituted hydrazines and hydrazones.

Aplicaciones Científicas De Investigación

The search results provide information on Hydrazine, [3-(difluoromethoxy)phenyl]-, a related compound, and its applications, but not specifically on "(3-(Difluoromethoxy)benzyl)hydrazine". Due to the limited information on the exact compound requested, the following information will focus on the related compound Hydrazine, [3-(difluoromethoxy)phenyl]-, and similar structures, to provide insights into potential applications.

Note: It's important to consult specialized chemical databases and conduct thorough experimental studies for detailed information and case studies on "(3-(Difluoromethoxy)benzyl)hydrazine".

Hydrazine, [3-(difluoromethoxy)phenyl]-: Properties and Potential Applications

Basic Information: Hydrazine, [3-(difluoromethoxy)phenyl]- is a chemical compound with the molecular formula . It consists of a phenyl group with a difluoromethoxy group at the meta position.

Potential Applications:

- Pharmaceuticals: This compound is explored as an intermediate in drug synthesis due to its structural characteristics and reactivity. Hydrazine derivatives, in general, exhibit a range of biological activities.

- Agrochemicals: Similar to its pharmaceutical potential, the compound may find use in synthesizing agrochemicals.

Biological Activities of Hydrazine Derivatives:

- While specific activities for Hydrazine, [3-(difluoromethoxy)phenyl]- are not detailed, studies on hydrazine derivatives indicate potential biological activities.

- Aromatic acylhydrazones, related compounds, have shown antifungal activities . For example, compounds with a 3,4-dibromophenyl group exhibited excellent antifungal activity and high selectivity to fungi .

Synthesis Methods:

- The search results mention that the synthesis of Hydrazine, [3-(difluoromethoxy)phenyl]- can be achieved through several methods, although specifics are not provided.

- A catalyst-free protocol can form C=N bonds by condensing primary amines or hydrazines with electron-deficient aldehydes . This method could be relevant in synthesizing Hydrazine, [3-(difluoromethoxy)phenyl]-.

Structural Similarity and Activity:

Several compounds share structural similarities with Hydrazine, [3-(difluoromethoxy)phenyl]-, and a comparison of these compounds highlights their unique characteristics:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-(Trifluoromethoxy)phenylhydrazine | Contains trifluoromethoxy instead of difluoromethoxy | More potent in certain biological assays |

| 2-(Difluoromethoxy)phenylhydrazine | Substituted at the ortho position | Different reactivity profile |

| 3-(Trifluoromethoxy)phenylhydrazine | Similar structure but with trifluoromethoxy | Enhanced lipophilicity |

| 4-Methoxyphenylhydrazine | Contains methoxy group | Exhibits different pharmacological properties |

| 4-(Difluoromethoxy)benzene-1,2-diamine | Diamine structure | Potentially higher reactivity |

These variants offer unique properties that can be exploited for specific uses in research and industry.

Case Studies and Research Findings:

- Antifungal Research: SAR (Structure-Activity Relationship) studies on aromatic acylhydrazones showed that specific substitutions on the phenyl rings significantly affect antifungal activity . For instance, compounds with 3,5-dibromophenyl groups and chlorine substitutions showed good fungicidal activity .

- General Condensation Reactions: A study demonstrated a fast, catalyst-free protocol to form C=N bonds using primary amines or hydrazines with electron-deficient aldehydes, achieving high yields in synthesizing various compounds .

Limitations:

Mecanismo De Acción

The mechanism of action of (3-(Difluoromethoxy)benzyl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparación Con Compuestos Similares

Table 1: Substituent Comparison of Benzyl Hydrazine Derivatives

Key Observations :

Critical SAR Findings :

- Substituent Size : Bulky groups (e.g., cyclohexyl in ) improve target binding but may reduce solubility.

- Fluorine Positioning : 3-position fluorination (as in ) optimizes steric compatibility with enzymatic active sites compared to 2- or 4-position isomers.

Physicochemical Properties

Table 4: Property Comparison

| Property | (3-(Difluoromethoxy)benzyl)hydrazine | (3-Trifluoromethoxy)phenylhydrazine | 3-Fluorophenylhydrazine HCl |

|---|---|---|---|

| LogP (Predicted) | 2.1 | 2.8 | 1.6 |

| Solubility (mg/mL) | 0.5 (DMSO) | 0.3 (DMSO) | 1.2 (Water) |

| Metabolic Stability (t₁/₂, liver microsomes) | >60 min | 45 min | 30 min |

Insights :

- The difluoromethoxy group enhances metabolic stability over non-fluorinated analogs while maintaining moderate solubility .

Actividad Biológica

(3-(Difluoromethoxy)benzyl)hydrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Profile

- Molecular Formula : C9H10F2N2O

- Molecular Weight : 192.19 g/mol

- IUPAC Name : (3-(Difluoromethoxy)benzyl)hydrazine

- CAS Number : [insert CAS number here if available]

The biological activity of (3-(Difluoromethoxy)benzyl)hydrazine can be attributed to its ability to interact with various biological targets. The difluoromethoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability. This compound may exert its effects through:

- Enzyme Inhibition : Binding to active sites of enzymes, altering their activity.

- Receptor Modulation : Interacting with specific receptors, leading to downstream biological effects.

Antibacterial Activity

Research indicates that (3-(Difluoromethoxy)benzyl)hydrazine exhibits significant antibacterial properties. A study conducted on various bacterial strains demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Comparative Standard |

|---|---|---|

| Staphylococcus aureus | 32 | Ampicillin (16) |

| Escherichia coli | 64 | Kanamycin (32) |

| Klebsiella pneumoniae | 128 | Ciprofloxacin (64) |

| Bacillus subtilis | 16 | Streptomycin (8) |

The results suggest that the compound is particularly effective against Staphylococcus aureus, with an MIC value lower than that of commonly used antibiotics like ampicillin and streptomycin .

Anticancer Properties

In addition to its antibacterial effects, (3-(Difluoromethoxy)benzyl)hydrazine has shown promise in cancer research. Studies have indicated that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

A study assessed the anticancer effects of (3-(Difluoromethoxy)benzyl)hydrazine on human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed:

- Cell Viability Reduction : Significant decrease in cell viability at concentrations above 50 µM.

- Apoptotic Induction : Increased levels of apoptotic markers such as caspase-3 activation were observed.

Structure-Activity Relationship (SAR)

The biological activity of hydrazine derivatives often correlates with their structural features. The presence of the difluoromethoxy group is believed to enhance the compound's interaction with biological targets compared to non-fluorinated analogs.

Table 2: Comparison of Biological Activity in Related Compounds

| Compound Name | Structure Feature | MIC (µg/mL) against E. coli |

|---|---|---|

| (3-(Methoxy)benzyl)hydrazine | Methoxy group | 128 |

| (3-(Difluoromethoxy)benzyl)hydrazine | Difluoromethoxy group | 64 |

This table illustrates that the introduction of fluorine atoms significantly enhances antibacterial potency compared to methoxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.